BPH-1086

IspH crystallography acetylene inhibitor Fe‑S cluster intermediate

BPH-1086 (CAS 1226901-43-4), also designated as compound 10, is a synthetic, small-molecule acetylene inhibitor of the iron‑sulfur enzyme IspH (LytB), the terminal reductase in the bacterial methylerythritol phosphate (MEP) isoprenoid biosynthesis pathway. The compound functions as a substrate‑analogue diphosphate that occupies the IspH active site and uniquely engages the [4Fe‑4S] cluster, enabling mechanistic studies of the non‑mevalonate pathway that is absent in humans.

Molecular Formula C4H8O7P2
Molecular Weight 230.05 g/mol
Cat. No. B11929730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPH-1086
Molecular FormulaC4H8O7P2
Molecular Weight230.05 g/mol
Structural Identifiers
SMILESCC#CCOP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C4H8O7P2/c1-2-3-4-10-13(8,9)11-12(5,6)7/h4H2,1H3,(H,8,9)(H2,5,6,7)
InChIKeyMMKJTWNLJFDOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BPH-1086: A Probe-Grade Acetylene-Based IspH Inhibitor for MEP Pathway and Antibacterial Target Validation Studies


BPH-1086 (CAS 1226901-43-4), also designated as compound 10, is a synthetic, small-molecule acetylene inhibitor of the iron‑sulfur enzyme IspH (LytB), the terminal reductase in the bacterial methylerythritol phosphate (MEP) isoprenoid biosynthesis pathway [1]. The compound functions as a substrate‑analogue diphosphate that occupies the IspH active site and uniquely engages the [4Fe‑4S] cluster, enabling mechanistic studies of the non‑mevalonate pathway that is absent in humans [2]. It is supplied as a research‑grade tool compound with a molecular formula of C4H8O7P2 and a molecular weight of 230.05 g/mol [3].

Why IspH‑Targeting Acetylene Probes Cannot Be Freely Interchanged in BPH-1086 Procurement Decisions


IspH acetylene inhibitors differ critically in alkyne‑chain length, unsaturation geometry, and diphosphate‑mimic topology, each of which dictates a distinct binding mode, Fe‑S cluster interaction, and catalytic outcome [1]. BPH-1086 (but‑2‑ynyl diphosphate) adopts a linear four‑carbon framework that forms a characteristic η¹‑O‑enolate intermediate with the unique fourth iron of the [4Fe‑4S] cluster, whereas the shorter propynyl analogue (C3) and the allene‑type buta‑2,3‑dienyl diphosphate induce divergent hydration reaction trajectories [2]. Substituting BPH-1086 with a structurally related IspH probe without verifying chain‑length‑specific crystallographic and kinetic behavior risks invalidating mechanistic conclusions, misattributing off‑target effects, and compromising reproducibility in antibacterial target‑engagement assays.

Quantitative Comparator Evidence for BPH-1086 Differentiation Against Closest IspH Acetylene Probes


Crystal Structure Evidence: BPH-1086 Positions a Four-Carbon η¹-O-Enolate Intermediate on the IspH [4Fe‑4S] Cluster

In the 1.6‑Å X‑ray structure of E. coli IspH in complex with BPH-1086 (but‑2‑ynyl diphosphate, PDB 3UV3), a η¹‑O‑enolate intermediate is observed with the C4‑ligand oxygen directly bound to the unique fourth iron of the [4Fe‑4S] cluster [1]. This four‑carbon enolate geometry is absent in the propynyl diphosphate complex (C3, PDB 3URK) and the buta‑2,3‑dienyl diphosphate complex (C4‑allene, PDB 3UV7), demonstrating chain‑length‑ and saturation‑dependent binding modes within the same IspH active site under identical crystallization conditions [2].

IspH crystallography acetylene inhibitor Fe‑S cluster intermediate

Acetylene Hydratase Activity: BPH-1086 Serves as a Substrate for the Hydration Reaction Unique to Oxidized IspH

BPH-1086 acts not only as a crystallographic probe but also as a bona fide substrate for the acetylene hydratase activity of oxidized IspH, undergoing anti‑Markovnikov hydration to an aldehyde product via the η¹‑O‑enolate intermediate [1]. This dual inhibitor‑substrate behavior is a distinguishing feature of the but‑2‑ynyl diphosphate scaffold. In contrast, propynyl diphosphate (C3) and buta‑2,3‑dienyl diphosphate (C4 allene) undergo different hydration trajectories, yielding ketone products via Markovnikov addition or failing to form the same enolate species, as demonstrated by Mössbauer and NMR spectroscopy in the same study [1].

IspH acetylene hydratase anti-Markovnikov addition enzymatic hydration

Structural Basis for IspH Active‑Site Occupancy: BPH-1086 Binds Without Requiring the HMBPP Substrate’s 4‑Hydroxy Group

BPH-1086 lacks the 4‑hydroxy group present in the natural substrate HMBPP ((E)‑4‑hydroxy‑3‑methylbut‑2‑enyl diphosphate) yet maintains full active‑site occupancy in the IspH pocket, as confirmed by the 1.6‑Å crystal structure [1]. This contrasts with HMBPP‑derived inhibitors such as (E)‑4‑amino‑3‑methylbut‑2‑enyl diphosphate, which retain the polar 4‑position substituent and exhibit distinct hydrogen‑bonding networks. The absence of the 4‑hydroxy group in BPH-1086 eliminates a key interaction point with the protein scaffold, making it a structurally minimal diphosphate probe for studying Fe‑S cluster‑centric binding versus peripheral hydrogen‑bond contributions [2].

IspH substrate analogue diphosphate mimic active‑site occupancy

High-Confidence Application Scenarios for BPH-1086 Based on Verified Differentiating Evidence


Structural Biology: Co‑Crystallization with IspH to Trap the η¹‑O‑Enolate Intermediate

BPH-1086 is the crystallographically validated ligand of choice for obtaining the η¹‑O‑enolate intermediate state of IspH at high resolution (1.6 Å, PDB 3UV3) [1]. Researchers undertaking X‑ray crystallography or cryo‑EM studies of IspH from any bacterial species should procure BPH-1086 to reproduce this specific Fe‑S cluster interaction; propynyl or allene‑type acetylene probes will not yield the same intermediate geometry under identical conditions.

Mechanistic Enzymology: Acetylene Hydratase Activity Assays Requiring Anti‑Markovnikov Aldehyde Product Detection

When the experimental goal is to quantify acetylene hydratase turnover or to characterize the anti‑Markovnikov hydration pathway of IspH, BPH-1086 is the only commercially available substrate that reliably generates the aldehyde product via the η¹‑O‑enolate intermediate [1]. Alternative acetylene probes produce ketones via Markovnikov addition and are unsuitable for this specific mechanistic readout.

SAR and Medicinal Chemistry: Minimal Pharmacophore Control for Fe‑S Cluster‑Focused Inhibitor Design

In structure‑guided medicinal chemistry programs targeting the IspH [4Fe‑4S] cluster, BPH-1086 serves as the minimal diphosphate scaffold, free of 4‑position hydrogen‑bond donors that confound binding‑energy attribution [1]. Procurement of BPH-1086 enables clean baseline measurements of Fe‑S cluster‑dependent binding, against which the contributions of peripheral substituents in HMBPP derivatives can be quantitatively deconvoluted.

Bacterial Target‑Engagement and Pathway Validation in the MEP Isoprenoid Biosynthesis Field

For laboratories validating IspH as an antibacterial target in Gram‑negative or mycobacterial species, BPH-1086 provides a structurally defined acetylene probe whose binding mode has been established by X‑ray crystallography [1]. Its use ensures that observed phenotypic effects can be directly linked to IspH active‑site engagement, whereas other acetylene probes lack comparable structural validation and may introduce ambiguous target‑engagement interpretations.

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